(8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one
Beschreibung
Eigenschaften
Molekularformel |
C16H17N5O |
|---|---|
Molekulargewicht |
295.34 g/mol |
IUPAC-Name |
(8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one |
InChI |
InChI=1S/C16H17N5O/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10/h4-8,11,17H,3,9H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
XNWDEMWJNJVCBD-LLVKDONJSA-N |
Isomerische SMILES |
CC[C@@H]1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1 |
Kanonische SMILES |
CCC1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of PSB-11 involves several steps, starting from readily available starting materials. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial production methods for PSB-11 are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
PSB-11 undergoes various chemical reactions, including:
Oxidation: PSB-11 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed on PSB-11 to modify its functional groups.
Substitution: PSB-11 can undergo substitution reactions where one of its functional groups is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
PSB-11 exerts its effects by selectively binding to the adenosine A3 receptor, thereby blocking the receptor’s activity. This antagonistic action prevents the receptor from interacting with its natural ligand, adenosine, which modulates various physiological responses . The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of downstream signaling pathways associated with inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
PSB-11 is compared with other adenosine receptor antagonists, such as compound 5 and LUF7565 . These compounds share similar structures and functions but differ in their binding kinetics and selectivity profiles. For instance, PSB-11 has a shorter residence time at the adenosine A3 receptor compared to LUF7565, which exhibits a longer residence time . This difference in kinetic profiles highlights the uniqueness of PSB-11 in terms of its rapid binding and dissociation characteristics .
Similar compounds include:
Compound 5: Another adenosine A3 receptor antagonist with different kinetic properties.
LUF7565: A compound with a longer residence time at the adenosine A3 receptor compared to PSB-11.
XAC-ser-tyr-X-BY630: A fluorescent ligand used in kinetic studies of adenosine receptors.
These comparisons underscore the importance of PSB-11 in receptor studies and its unique properties that distinguish it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
